Fsdd1I
Description
FSDD1I is a fibroblast activation protein (FAP)-targeted ligand designed for diagnostic and therapeutic applications in nuclear medicine. It belongs to a class of albumin-binding radiopharmaceuticals developed to enhance tumor retention and improve pharmacokinetics. This compound is structurally derived from FAPI-04, a well-studied FAP inhibitor, but incorporates modifications such as a 4-(p-iodophenyl)butyrate moiety and a bifunctional chelator for radiolabeling with isotopes like ⁶⁸Ga (diagnostic) and ¹⁷⁷Lu (therapeutic) . Pre-clinical studies demonstrate its ability to bind serum albumin, prolonging blood circulation and increasing tumor uptake in hepatocellular carcinoma (HCC) patient-derived xenograft (PDX) models .
Properties
Molecular Formula |
C72H97F2IN16O19S |
|---|---|
Molecular Weight |
1687.6 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-6-[[4-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-4-oxobutanoyl]amino]-1-[2-[2,5-dioxo-1-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethyl]pyrrolidin-3-yl]sulfanylethylamino]-1-oxohexan-2-yl]amino]-3-[4-(4-iodophenyl)butanoylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C72H97F2IN16O19S/c73-72(74)40-50(41-76)91(47-72)63(97)42-81-68(106)52-16-18-77-54-13-12-51(37-53(52)54)110-35-4-21-84-31-33-89(34-32-84)61(95)15-14-58(92)78-17-2-1-6-55(83-70(108)56(38-64(98)99)82-59(93)7-3-5-48-8-10-49(75)11-9-48)69(107)80-20-36-111-57-39-62(96)90(71(57)109)22-19-79-60(94)43-85-23-25-86(44-65(100)101)27-29-88(46-67(104)105)30-28-87(26-24-85)45-66(102)103/h8-13,16,18,37,50,55-57H,1-7,14-15,17,19-36,38-40,42-47H2,(H,78,92)(H,79,94)(H,80,107)(H,81,106)(H,82,93)(H,83,108)(H,98,99)(H,100,101)(H,102,103)(H,104,105)/t50-,55-,56-,57?/m0/s1 |
InChI Key |
OFJWGXMCPVRJFO-QHOCKTQCSA-N |
Isomeric SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(C[C@H]4C#N)(F)F)C(=O)CCC(=O)NCCCC[C@@H](C(=O)NCCSC5CC(=O)N(C5=O)CCNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCC7=CC=C(C=C7)I |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F)C(=O)CCC(=O)NCCCCC(C(=O)NCCSC5CC(=O)N(C5=O)CCNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCC7=CC=C(C=C7)I |
Origin of Product |
United States |
Chemical Reactions Analysis
Fsdd1I undergoes various chemical reactions, including labeling with gallium-68 and lutetium-177 . These reactions are essential for its application in single photon emission computed tomography imaging. The compound’s structure allows it to bind with albumin and fibroblast activation protein, facilitating its use in imaging techniques .
Scientific Research Applications
Fsdd1I has several scientific research applications:
Chemistry: Used as a ligand in various chemical reactions and studies.
Biology: Helps in studying fibroblast activation protein and its role in different biological processes.
Industry: Employed in the development of new imaging agents and diagnostic tools.
Mechanism of Action
Fsdd1I exerts its effects by binding to albumin and fibroblast activation protein . This binding facilitates its use in imaging techniques, allowing for precise tumor staging, characterization, and detection . The molecular targets and pathways involved include the fibroblast activation protein and albumin-binding sites .
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
Albumin-Binding Mechanism
The FSDD series leverages 4-(p-iodophenyl)butyrate to non-covalently bind serum albumin, mimicking strategies used in Evans Blue-modified FAPI tracers (e.g., ¹⁷⁷Lu-EB-FAPI-B1) . This binding extends systemic circulation, allowing prolonged tumor exposure to radiation in theranostic applications.
Pre-Clinical Efficacy
- In HCC PDX models, ⁶⁸Ga-FSDD0I achieved 2.5-fold higher tumor uptake than ⁶⁸Ga-FAPI-04, while ⁶⁸Ga-FSDD1I showed only a 1.3-fold increase .
- ¹⁷⁷Lu-FSDD0I demonstrated significant tumor growth inhibition (>50% vs. controls) at 14 days post-injection, whereas this compound and FSDD3I required higher doses for comparable effects .
Limitations
- None of the FSDD ligands have entered clinical trials as of 2025, unlike albumin-binding FAPI variants like ¹⁷⁷Lu-TEFAPI06/07, which are under pre-clinical validation .
- This compound’s moderate albumin affinity may result in suboptimal tumor-to-liver ratios, limiting its utility in HCC imaging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
